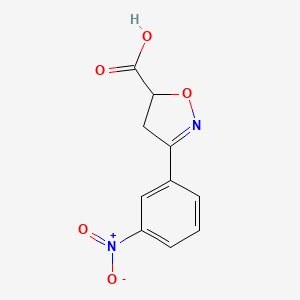

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Descripción general

Descripción

This compound is a derivative of nitrophenyl compounds and oxazole. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, nitrophenyl compounds often have strong electron-withdrawing nitro groups, which can affect their chemical reactivity .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

3-Nitrophenylboronic acid serves as a versatile reagent in catalytic processes. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds. These reactions are essential for constructing complex organic molecules, such as pharmaceutical intermediates and natural products .

Medicinal Chemistry

In medicinal chemistry, 3-nitrophenylboronic acid plays a crucial role. Researchers have explored its potential as a bioactive scaffold for drug design. By modifying its structure, scientists can create boron-containing compounds with specific biological activities. For instance, boronic acids have been investigated as proteasome inhibitors for cancer therapy .

Materials Science

The unique properties of 3-nitrophenylboronic acid make it valuable in materials science. It can be incorporated into polymers, coatings, and sensors. Researchers have used it to develop functional materials with tunable properties, such as fluorescence, conductivity, and solubility. These materials find applications in optoelectronics, drug delivery, and environmental sensing .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. 3-Nitrophenylboronic acid participates in host-guest systems, forming complexes with other molecules through hydrogen bonding and π-π stacking. These complexes have applications in molecular recognition, drug delivery, and self-assembled materials .

Analytical Chemistry

The boronic acid moiety in 3-nitrophenylboronic acid enables selective binding to diol-containing compounds. Researchers have used it in affinity chromatography and sensors for detecting sugars, nucleotides, and other biomolecules. Its reversible binding allows for dynamic interactions, making it useful in biosensors and separation techniques .

Coordination Chemistry and Metal Complexes

3-Nitrophenylboronic acid can coordinate with metal ions, forming stable complexes. These complexes have been studied for their luminescent properties, which find applications in imaging and sensing. Additionally, they serve as building blocks for designing functional materials and catalysts .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways .

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways . For example, indole derivatives can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

Similar compounds have been shown to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .

Direcciones Futuras

The future directions for this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy and reducing its side effects. If it’s used in materials science, future research might focus on improving its physical and chemical properties .

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROSEBFOFFTHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

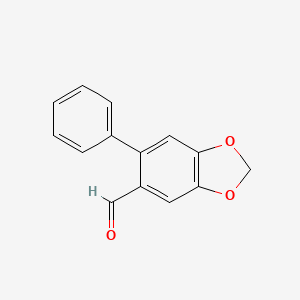

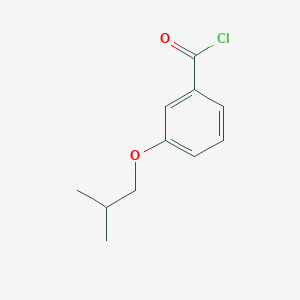

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)